

Indoline-5,6-diol hydrobromide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indoline-5,6-diol hydrobromide*

Cat. No.: *B039452*

[Get Quote](#)

An In-depth Technical Guide to Indoline-5,6-diol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-5,6-diol hydrobromide, also known as 5,6-dihydroxyindoline hydrobromide (5,6-DHI HBr), is a heterocyclic aromatic organic compound. It is a stable salt form of 5,6-dihydroxyindoline (5,6-DHI), a critical intermediate in the biosynthesis of eumelanin, the most common type of melanin pigment found in humans.^{[1][2]} Due to its role as a melanin precursor, it is a compound of significant interest in dermatology, cosmetology, and biochemistry.^{[3][4]} Its ability to undergo oxidative polymerization is harnessed in the formulation of hair dyes.^{[3][5]} Furthermore, the indolic core and catechol moiety suggest potential applications in medicinal chemistry, leveraging its antioxidant and enzyme-inhibiting properties.^[6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological significance.

Chemical Structure and Identity

Indoline-5,6-diol hydrobromide consists of an indoline core—a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring—substituted with two hydroxyl

groups at the 5- and 6-positions. The hydrobromide salt is formed by the protonation of the nitrogen atom.

- IUPAC Name: 2,3-dihydro-1H-indole-5,6-diol, hydrobromide
- CAS Number: 138937-28-7[6]
- Molecular Formula: C₈H₁₀BrNO₂[6]
- Synonyms: 5,6-Dihydroxyindoline HBr, DIHYDROXYINDOLINE HBR[6]

Physicochemical and Spectroscopic Properties

The properties of **Indoline-5,6-diol hydrobromide** are summarized below. It typically presents as a solid, with solubility in polar organic solvents.[6][7]

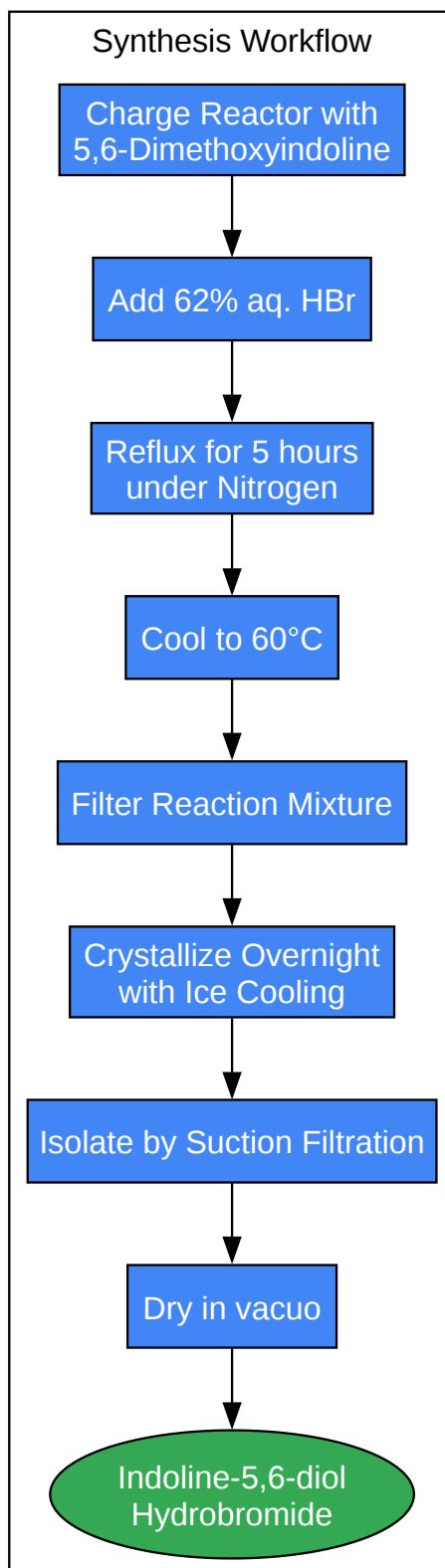
Property	Value	Source(s)
Molecular Weight	232.07 g/mol	[6][8]
Appearance	Pale Grey to White/Brown solid/powder/crystal	[6][9]
Melting Point	>212 °C (decomposes)	[5][7]
Boiling Point	378.8 °C at 760 mmHg (Predicted for free base)	[3]
Solubility	Slightly soluble in DMSO and Methanol	[6][10]
Storage Temperature	-20°C, hygroscopic, store under inert atmosphere	[3][6][10]
Purity (Typical)	>95.0% (HPLC)	[9]
UV/Vis (for free base)	λ _{max} : 274, 302 nm	[11]

Synthesis of Indoline-5,6-diol Hydrobromide

A common and effective method for synthesizing Indoline-5,6-diol is through the cleavage of the corresponding dimethoxy ether using a strong acid like hydrobromic acid. This process is robust and allows for direct crystallization of the hydrobromide salt from the reaction mixture.[4]
[12]

Experimental Protocol: Ether Cleavage of 5,6-Dimethoxyindoline

This protocol is adapted from a patented industrial process.[4]


Materials:

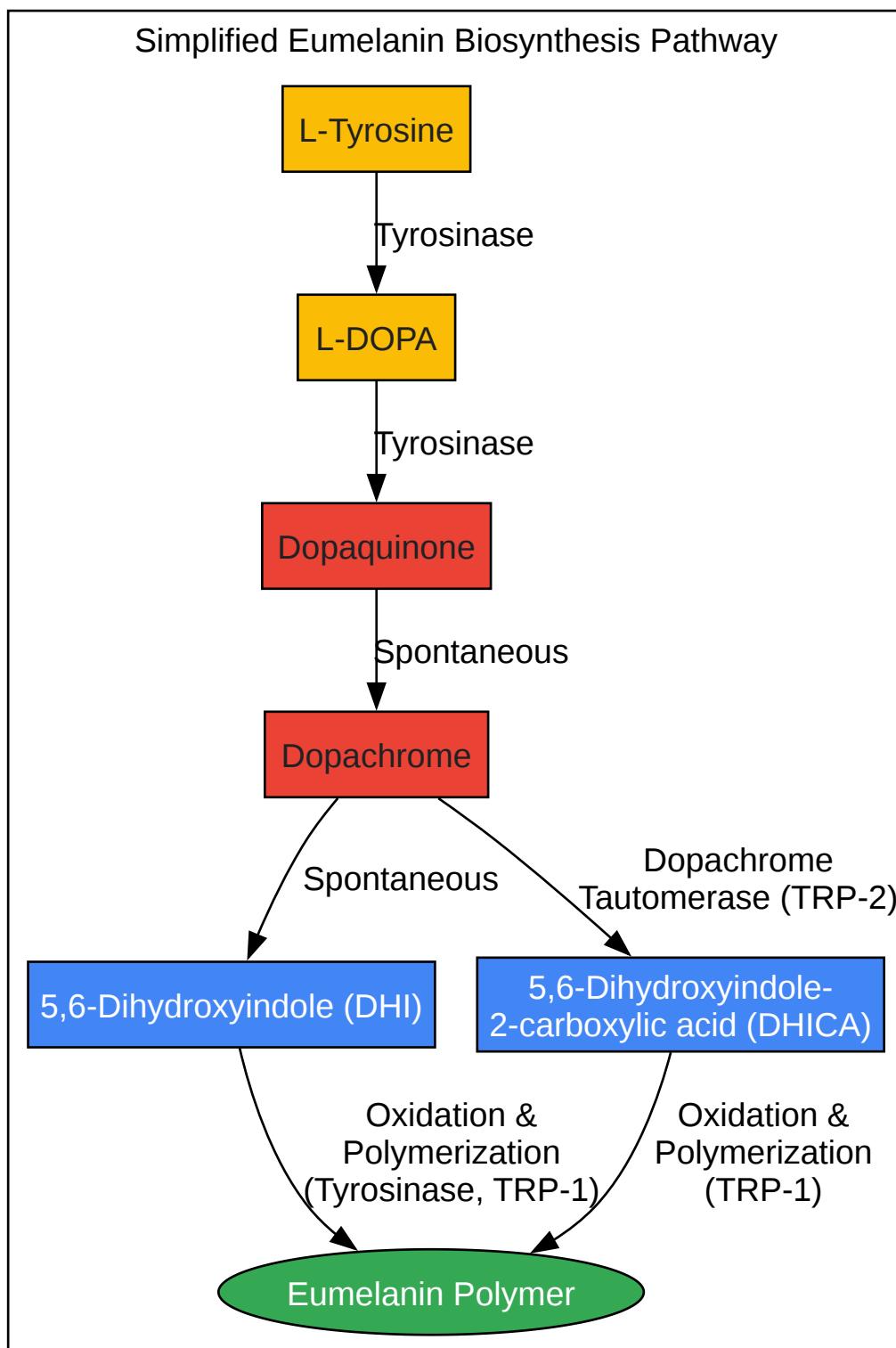
- 5,6-dimethoxyindoline
- 62% aqueous hydrogen bromide (HBr) solution
- Nitrogen gas (for inert atmosphere)
- Ice bath

Procedure:

- In a suitable stirred reaction vessel, introduce 100 g (approx. 0.6 moles) of 5,6-dimethoxyindoline under a nitrogen atmosphere.[4]
- Carefully add 500 ml of a 62% aqueous hydrogen bromide solution to the vessel.[4]
- Gently heat the reaction mixture to reflux and maintain this temperature for 5 hours.[4]
- After the reflux period, cool the mixture to approximately 60°C.[4]
- Filter the warm reaction mixture.
- Allow the filtrate to crystallize overnight, using an ice bath to facilitate complete precipitation of the product.[4]
- Collect the crystallized product by suction filtration.

- Dry the product in vacuo to yield pure 5,6-dihydroxyindoline hydrobromide.[4]

[Click to download full resolution via product page](#)


Synthesis Workflow for Indoline-5,6-diol Hydrobromide.

Role in Eumelanin Biosynthesis

Indoline-5,6-diol is a pivotal monomer in the eumelanin biosynthetic pathway, also known as the Raper-Mason pathway. Eumelanin is the pigment responsible for brown and black coloration in human skin, hair, and eyes. The pathway begins with the amino acid L-tyrosine and involves a series of enzymatic and spontaneous reactions.[1][3]

The key steps involving 5,6-DHI are:

- Tyrosinase Action: The enzyme tyrosinase hydroxylates L-tyrosine to L-DOPA and subsequently oxidizes L-DOPA to dopaquinone.[1][11]
- Cyclization and Tautomerization: Dopaquinone undergoes spontaneous cyclization to form leucodopachrome, which is then oxidized to dopachrome. Dopachrome can rearrange to form 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[3][8] The formation of DHICA is catalyzed by the enzyme dopachrome tautomerase (DCT, also known as TRP-2).[3]
- Oxidative Polymerization: Both DHI and DHICA are oxidized to their respective quinones by enzymes such as tyrosinase and tyrosinase-related protein 1 (TRP1).[10][11] These highly reactive quinones polymerize to form the complex, heterogeneous biopolymer known as eumelanin.[1]

[Click to download full resolution via product page](#)

Simplified pathway of eumelanin formation from L-Tyrosine.

Characterization Methods

The purity and identity of **Indoline-5,6-diol hydrobromide** are typically confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Purity analysis is commonly performed using reverse-phase HPLC. A reported method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.^[9] For applications compatible with mass spectrometry (LC-MS), formic acid is substituted for phosphoric acid. ^[9] Purity levels exceeding 99% have been reported using liquid chromatography.^[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Spectral data for acetylated derivatives and related indole compounds are available in the literature, providing a reference for structural elucidation.^[6]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the molecule.
- Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretches of the catechol, N-H stretches of the indoline, and aromatic C-H bonds.^[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Chemical characterization of eumelanins with special emphasis on 5,6-dihydroxyindole-2-carboxylic acid content and molecular size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0530629A1 - Process for the preparation of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 13. CN117924143A - Preparation method of 5, 6-dihydroxyindole - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Indoline-5,6-diol hydrobromide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039452#indoline-5-6-diol-hydrobromide-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com